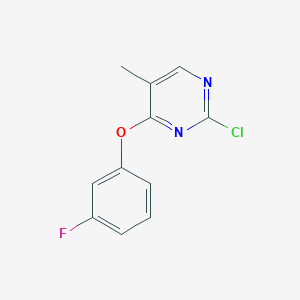

2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine

Descripción general

Descripción

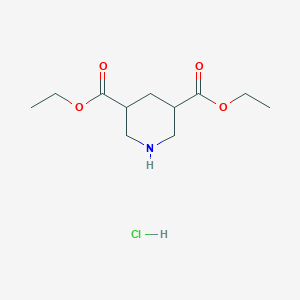

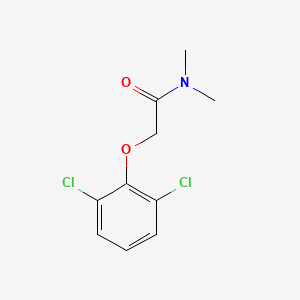

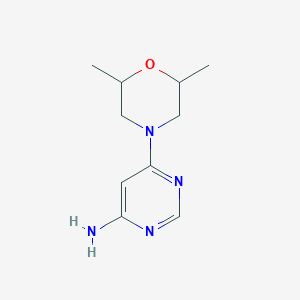

2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine (CFMP) is a synthetic organic compound belonging to the class of pyrimidines. It is a colorless, odorless, and crystalline solid. CFMP has a variety of applications in scientific research and has been studied for its potential in drug development. CFMP has been used in a number of experiments to study its mechanism of action, biochemical and physiological effects, and potential applications in drug development.

Aplicaciones Científicas De Investigación

Application 1: Use in Cancer Therapy

1. Specific Scientific Field: Medicinal Chemistry, Oncology

3. Methods of Application or Experimental Procedures: The compound is used in the synthesis of aromatic azo compounds, which are then reduced to form intermediates used in the production of the aforementioned drugs .

4. Results or Outcomes: The use of these receptor tyrosine kinase inhibitors has led to advancements in the therapy of different carcinomas .

Application 2: Use in Anticonvulsant Activities

1. Specific Scientific Field: Medicinal Chemistry, Neurology

3. Methods of Application or Experimental Procedures: The compound is prepared from 3-amino-2-thiophenecarboxylic acid methyl ester . The final compounds are screened for their in vivo anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .

4. Results or Outcomes: The most active compound was found to be 5-[3-(trifluoromethyl)phenoxy]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine with ED50 values of 11.5 mg/kg (MES) and 58.9 mg/kg (scPTZ) . This compound was more effective in the MES and scPTZ tests than the well-known anticonvulsant drugs carbamazepine and ethosuximide .

Application 3: Use in Agrochemicals

1. Specific Scientific Field: Agrochemicals

3. Methods of Application or Experimental Procedures: The compound is used in the synthesis of TFMP derivatives . The major use of TFMP derivatives is in the protection of crops from pests .

4. Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Application 4: Use in Radiobiology

1. Specific Scientific Field: Radiobiology

3. Methods of Application or Experimental Procedures: The compound is used in the synthesis of F 18-substituted pyridines . These pyridines are used as potential imaging agents .

4. Results or Outcomes: The F 18-substituted pyridines have shown potential as imaging agents for various biological applications .

Application 5: Use in Fluorinated Organic Chemicals

1. Specific Scientific Field: Organic Chemistry

3. Methods of Application or Experimental Procedures: The compound is used in the synthesis of fluorinated organic chemicals . The major use of these chemicals is in the protection of crops from pests and in the pharmaceutical industry .

4. Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Application 6: Use in Local Radiotherapy of Cancer

1. Specific Scientific Field: Radiobiology

3. Methods of Application or Experimental Procedures: The compound is used in the synthesis of F 18-substituted pyridines . These pyridines are used as potential imaging agents .

4. Results or Outcomes: The F 18-substituted pyridines have shown potential as imaging agents for various biological applications .

Propiedades

IUPAC Name |

2-chloro-4-(3-fluorophenoxy)-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c1-7-6-14-11(12)15-10(7)16-9-4-2-3-8(13)5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGNFYIKSWUGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1OC2=CC(=CC=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

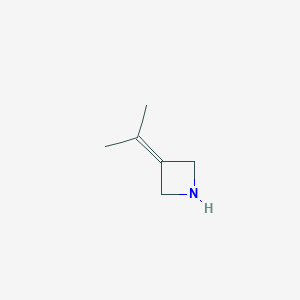

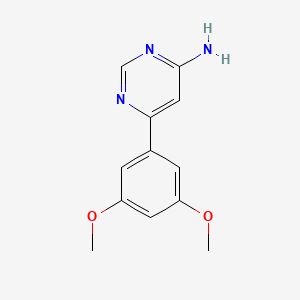

![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)